molecular formula C11H14O4S B14212141 [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid CAS No. 792916-97-3

[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid

Cat. No.: B14212141
CAS No.: 792916-97-3
M. Wt: 242.29 g/mol
InChI Key: XTEIHGRXXKTDOC-UHFFFAOYSA-N
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Description

[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid is an organic compound characterized by the presence of hydroxyl groups, methyl groups, and a sulfanyl group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid typically involves the introduction of the sulfanyl group to a phenyl ring substituted with hydroxyl and methyl groups. One common method is the reaction of 2,5-dihydroxy-3,4,6-trimethylphenyl derivatives with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the sulfanyl group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic studies.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxybenzoic acid: Similar in structure but lacks the sulfanyl group.

    3,4,5-Trimethylphenol: Contains methyl groups but lacks the acetic acid moiety.

    Thioglycolic acid: Contains a sulfanyl group but differs in the phenyl ring substitution.

Uniqueness

[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid is unique due to the combination of hydroxyl, methyl, and sulfanyl groups on the phenyl ring, along with the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

792916-97-3

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

2-(2,5-dihydroxy-3,4,6-trimethylphenyl)sulfanylacetic acid

InChI

InChI=1S/C11H14O4S/c1-5-6(2)10(15)11(7(3)9(5)14)16-4-8(12)13/h14-15H,4H2,1-3H3,(H,12,13)

InChI Key

XTEIHGRXXKTDOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)SCC(=O)O)O)C

Origin of Product

United States

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